molecular formula C8H12BrN3O B14908977 1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol

1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol

Cat. No.: B14908977
M. Wt: 246.10 g/mol
InChI Key: XMSPYZIPDQGZPT-UHFFFAOYSA-N
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Description

1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol is a chemical compound with the molecular formula C8H12BrN3O and a molecular weight of 246.1 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety, which is known for its applications in various chemical and biological research fields.

Preparation Methods

The synthesis of 1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol involves several steps. One common synthetic route starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group. Finally, the resulting compound is reacted with propan-2-ol under specific conditions to yield the desired product .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-((5-Bromopyrimidin-2-yl)(methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

1-[(5-bromopyrimidin-2-yl)-methylamino]propan-2-ol

InChI

InChI=1S/C8H12BrN3O/c1-6(13)5-12(2)8-10-3-7(9)4-11-8/h3-4,6,13H,5H2,1-2H3

InChI Key

XMSPYZIPDQGZPT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC=C(C=N1)Br)O

Origin of Product

United States

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